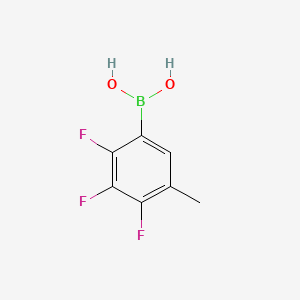

(2,3,4-Trifluoro-5-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2,3,4-trifluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c1-3-2-4(8(12)13)6(10)7(11)5(3)9/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTINWJZYJJMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)F)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2,6-difluorotoluene

The process begins with 1-bromo-3,5-difluorobenzene as the starting material. Under nitrogen atmosphere, diisopropylamine lithium (LDA) induces lithiation at −78°C in anhydrous tetrahydrofuran (THF). Methyl iodide is then added to introduce the methyl group, yielding 4-bromo-2,6-difluorotoluene .

Key Conditions

Boronation via n-Butyllithium and Triisopropyl Borate

The brominated intermediate undergoes a second lithiation with n-butyllithium (−78°C, THF), followed by reaction with triisopropyl borate. Acidic workup (1N HCl) and purification with n-hexane yield the final boronic acid.

Key Conditions

-

Molar Ratio : 1:1.1:1.05 (4-bromo-2,6-difluorotoluene : n-BuLi : triisopropyl borate).

-

Solvent : Anhydrous THF.

-

Workup : Ethyl acetate extraction, rotary evaporation, and n-hexane rinsing.

Table 1: Reaction Parameters and Outcomes

| Step | Reagents | Temperature | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| Methylation | LDA, Methyl iodide | −78°C | THF | 70% | >98% |

| Boronation | n-BuLi, Triisopropyl borate | −78°C | THF | 73% | >98% |

Alternative Pathways and Challenges

Miyaura Borylation

While palladium-catalyzed borylation is widely used for arylboronic acids, no direct applications to (2,3,4-trifluoro-5-methylphenyl)boronic acid are documented. Challenges include:

Halogenation of Trifluorobenzoic Acid Derivatives

US8022247B2 describes bromination of 2,3,4-trifluorobenzoic acid using Br₂/MnO₂ in acetic acid. However, adapting this to introduce both methyl and boronic acid groups requires multi-step functionalization, reducing practicality.

Reaction Optimization and Scalability

Advantages of the Lithiation Route

Purification Strategies

-

Distillation vs. Recrystallization : Distillation under reduced pressure minimizes decomposition risks compared to recrystallization.

-

Hexane Rinsing : Removes residual solvents and byproducts without compromising yield.

Critical Analysis of Methodologies

Limitations of Current Methods

Chemical Reactions Analysis

Types of Reactions

(2,3,4-Trifluoro-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other types of reactions, including Chan-Lam coupling and Petasis reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol.

Petasis Reaction: Boronic acid, amine, and an aldehyde or ketone.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

While specific applications and case studies for "(2,3,4-Trifluoro-5-methylphenyl)boronic acid" are not detailed in the provided search results, the included documents offer context on boronic acids and related compounds that can help infer potential applications.

Boronic acids, generally, are stable and easily synthesized, making them useful in various synthetic reactions .

Here's a summary based on the available information:

Synthesis and Use of Phenylboronic Acid Derivatives

- Preparation Method: A method for preparing 3,5-difluoro-4-methyl phenylboronic acid involves using 1-bromo-3,5-difluorobenzene as a starting material to produce 4-bromo-2,6-difluorotoluene . The 4-bromo-2,6-difluorotoluene then reacts with n-butyllithium and triisopropyl borate, with the pH adjusted using 1N dilute hydrochloric acid . Extraction with ethyl acetate and rinsing with n-hexane yields the target compound, 3,5-difluoro-4-methyl phenylboronic acid, with a yield of 70-78% .

- General Applications of Boronic Acids: Boronic acids and their derivatives are utilized in medicinal chemistry . Boronic acids are also employed in Suzuki-Miyaura cross-coupling reactions .

Given the trifluoro-methylphenyl structure, (2,3,4-Trifluoro-5-methylphenyl)boronic acid may be useful in creating materials with specific electronic or hydrophobic properties . The presence of fluorine atoms can impart unique characteristics to molecules, affecting their reactivity and physical properties .

Mechanism of Action

The mechanism of action of (2,3,4-Trifluoro-5-methylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The boronic acid functional group acts as a nucleophile, donating electrons to the palladium catalyst and facilitating the coupling reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

To contextualize the properties of (2,3,4-Trifluoro-5-methylphenyl)boronic acid, the following compounds are analyzed for substituent effects, reactivity, and applications:

Table 1: Key Properties of Selected Boronic Acids

| Compound Name | Substituents | Molecular Weight (g/mol) | pKa* | Diol Binding Affinity (Kd) | Suzuki Reaction Yield | Key Applications |

|---|---|---|---|---|---|---|

| (2,3,4-Trifluoro-5-methylphenyl)boronic acid | 2,3,4-F₃; 5-CH₃ | ~193.92 | ~7.8 | Moderate-High | ~70-75% | Drug design, cross-coupling |

| (2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid | 2,3,4-F₃; 5-OH | 191.90 | ~7.2 | High | N/A | Fluorescent sensors |

| 2,4,5-Trifluorophenylboronic acid | 2,4,5-F₃ | 175.90 | ~7.0 | High | ~65-70% | Catalysis, materials science |

| 4-Methylphenylboronic acid | 4-CH₃ | 135.97 | ~8.8 | Low | ~72-74% | Synthetic intermediates |

| 3,5-Difluoro-4-methoxyphenylboronic acid | 3,5-F₂; 4-OCH₃ | 202.00 | ~8.0 | Moderate | ~68% | Antimicrobial agents |

*Estimated pKa values based on substituent effects: Fluorine (electron-withdrawing) lowers pKa, while methyl (electron-donating) raises it .

Substituent Effects on Acidity and Diol Binding

- Fluorine Substituents: The trifluoromethyl group in (2,3,4-Trifluoro-5-methylphenyl)boronic acid significantly lowers its pKa (~7.8) compared to non-fluorinated analogs (e.g., 4-Methylphenylboronic acid, pKa ~8.8). This enhances its diol-binding capacity at physiological pH (7.4), making it suitable for glucose-sensing applications .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions: Fluorinated boronic acids generally exhibit robust reactivity due to the electron-withdrawing effects of fluorine, which activate the boronic acid group.

- Steric Considerations : The trifluoromethyl and methyl groups may slow transmetalation in sterically demanding reactions, but optimized protocols (e.g., excess boronic acid, 2 equiv.) mitigate this issue .

Selectivity in Diol Recognition

- Binding Affinity: Fluorinated boronic acids exhibit higher affinity for diols (e.g., glucose, Kd ~1-10 mM) than non-fluorinated analogs. The trifluoromethyl group in (2,3,4-Trifluoro-5-methylphenyl)boronic acid enhances selectivity for cis-diols over monosaccharides, though its binding constant is likely lower than hydroxylated analogs due to reduced hydrogen-bonding capacity .

Biological Activity

(2,3,4-Trifluoro-5-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews its biological activity, focusing on antimicrobial properties, interactions with biomolecules, and relevant research findings.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications. They have been explored for their roles in drug development, particularly in targeting enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including (2,3,4-trifluoro-5-methylphenyl)boronic acid. The following table summarizes key findings related to its antimicrobial activity:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Moderate | < 10 µg/mL | |

| Bacillus cereus | High | < 5 µg/mL | |

| Candida albicans | Moderate | 15 µg/mL | |

| Aspergillus niger | High | < 3 µg/mL |

The compound exhibits significant activity against Bacillus cereus, with an MIC lower than that of the FDA-approved antifungal drug Tavaborole (AN2690), indicating its potential as an effective antimicrobial agent.

The proposed mechanism of action for (2,3,4-trifluoro-5-methylphenyl)boronic acid involves the inhibition of bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS). Molecular docking studies suggest that the cyclic isomer of this boronic acid can effectively bind to the active site of LeuRS in Candida albicans, inhibiting its function similarly to other known antifungal agents .

Interaction with Biomolecules

Research has also focused on the interaction between boronic acids and insulin. A theoretical model indicates that derivatives like (2,3,4-trifluoro-5-methylphenyl)boronic acid can stabilize insulin through specific binding interactions. This property may enhance the therapeutic efficacy of insulin in diabetic treatments .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various phenylboronic acids and found that those with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This suggests that fluorination may play a crucial role in increasing biological activity .

- Inhibition Studies : Inhibition constants for various enzymes were determined, showing that (2,3,4-trifluoro-5-methylphenyl)boronic acid derivatives can act as potent inhibitors against serine β-lactamases, which are critical targets in combating antibiotic resistance .

- Clinical Implications : The compound's ability to inhibit key enzymes involved in bacterial resistance mechanisms positions it as a candidate for further development in combination therapies aimed at treating resistant infections .

Q & A

Q. What are the key challenges in synthesizing (2,3,4-Trifluoro-5-methylphenyl)boronic acid, and how can they be addressed methodologically?

Synthesizing aromatic boronic acids with multiple electron-withdrawing substituents (e.g., fluorine and methyl groups) requires careful optimization due to steric hindrance and reduced reactivity. A common approach involves using palladium-catalyzed Miyaura borylation, where halogenated precursors (e.g., bromo- or iodoarenes) react with bis(pinacolato)diboron. However, the trifluoromethyl and fluorine groups may destabilize intermediates, necessitating inert conditions and low temperatures to prevent premature decomposition. Post-synthesis, purification via recrystallization or chromatography is critical, as boronic acids are prone to dehydration/cyclization (e.g., boroxine formation) .

Q. How do fluorine substituents influence the reactivity of (2,3,4-Trifluoro-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions?

Fluorine substituents enhance the electrophilicity of the boronic acid by withdrawing electron density, improving its reactivity in cross-coupling. However, steric effects from the 2,3,4-trifluoro-5-methyl arrangement can slow transmetalation steps. To mitigate this, researchers employ bulky palladium ligands (e.g., SPhos or XPhos) to stabilize the transition state. Solvent choice (e.g., THF/water mixtures) and base optimization (e.g., K₂CO₃) are also critical for maintaining solubility and facilitating boron-to-palladium transfer .

Q. What analytical techniques are most reliable for characterizing this compound, given its propensity for dehydration?

Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹⁹F NMR) is essential for confirming boron coordination and fluorine environments. To prevent boroxine artifacts during mass spectrometry (MS), derivatization with diols (e.g., pinacol) to form boronic esters is recommended. For MALDI-MS, pre-treatment with 2,3-butanedione stabilizes the boronic acid, enabling accurate molecular ion detection .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability of (2,3,4-Trifluoro-5-methylphenyl)boronic acid under varying solvent conditions?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level can model dehydration pathways and boroxine formation energetics. Polarized continuum models (PCM) simulate solvation effects, revealing that aqueous environments favor hydrolysis, while anhydrous solvents (e.g., chloroform) promote cyclization. These models guide experimentalists in selecting storage conditions to minimize degradation .

Q. What strategies enhance the regioselectivity of this boronic acid in palladium-catalyzed decarbonylation reactions?

The ortho-fluorine groups act as directing groups, coordinating palladium to stabilize transition states during decarbonylation. Using Pd(OAc)₂ with bipyridine ligands in trifluoroacetate buffer enhances selectivity for ortho-aldehyde products. Kinetic studies show that competing pathways (e.g., protodeboronation) are suppressed at low temperatures (≤60°C) .

Q. How does the compound’s structure impact its binding affinity in diol-based sensing applications?

The trifluoromethyl group increases hydrophobicity, improving membrane permeability in bacterial biosensors. However, steric bulk from the methyl group reduces binding to small diols (e.g., glucose). Competitive assays with fluorescein-tagged diols and fluorescence quenching experiments quantify binding constants (Kd), revealing preferential interaction with larger polyols (e.g., bacterial glycans) .

Q. What thermal degradation pathways dominate for this boronic acid, and how can they be controlled?

Thermogravimetric analysis (TGA) under nitrogen shows two degradation steps: initial dehydration (150–200°C) forming boroxines, followed by aryl-fluorine bond cleavage (>300°C). Incorporating flame-retardant additives (e.g., phosphorus compounds) delays decomposition. Differential scanning calorimetry (DSC) identifies exothermic peaks correlated with cyclization, informing safe handling protocols .

Methodological Recommendations

- Synthetic Optimization : Use Pd(dba)₂ with XPhos in toluene/water (3:1) at 80°C for Miyaura borylation .

- Stability Monitoring : Store under argon at –20°C with molecular sieves to prevent hydration .

- Binding Studies : Employ isothermal titration calorimetry (ITC) to measure diol interaction thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.